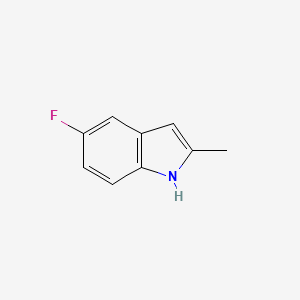

5-Fluoro-2-methylindole

描述

Significance of Indole (B1671886) Scaffolds in Modern Chemical Research

The indole nucleus is a fundamental structural motif found in a vast array of natural products, alkaloids, and synthetic compounds with significant pharmacological activities. nih.govresearchgate.net Its presence in essential biomolecules like the amino acid tryptophan, and neurotransmitters such as serotonin (B10506) and melatonin, underscores its biological importance. irjmets.commdpi.com In the realm of drug discovery, the indole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.comrjptonline.org This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govijpsr.com

The versatility of the indole ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties to optimize biological activity. irjmets.com This has made it a central component in the synthesis of new chemical entities (NCEs) aimed at treating a multitude of diseases, from cancer and infectious diseases to neurodegenerative and metabolic disorders. nih.govresearchgate.netmdpi.com The ongoing exploration of indole derivatives continues to yield novel compounds with promising therapeutic potential. mdpi.comrsc.org

Table 1: Examples of Marketed Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Use |

| Indomethacin | Anti-inflammatory mdpi.com |

| Sumatriptan | Anti-migraine bohrium.com |

| Fluvastatin | Antihyperlipidemic bohrium.com |

| Vincristine | Anticancer nih.gov |

| Delavirdine | Anti-HIV bohrium.comnih.gov |

The Role of Fluorine Substitution in Indole Chemistry and Biological Activity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. nih.govnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.combohrium.com

When incorporated into the indole scaffold, fluorine can modulate properties like metabolic stability, lipophilicity, and binding affinity for biological targets. tandfonline.combohrium.com The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, leading to improved bioavailability. bohrium.combeilstein-journals.org Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its target protein. bohrium.com This strategic placement of fluorine can lead to enhanced biological activity and is a key tool in the design of new and more effective therapeutic agents. beilstein-journals.orgbenthamscience.com For instance, fluorinated indoles have shown promise as potent inhibitors of various enzymes and have been investigated for their potential in treating a range of diseases. nih.govacs.orgnih.gov

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Often increased by blocking metabolically labile sites. bohrium.com |

| Lipophilicity | Generally increased, which can affect membrane permeability. tandfonline.combenthamscience.com |

| pKa | Can be altered, affecting the ionization state of the molecule. bohrium.com |

| Binding Affinity | Can be enhanced through various non-covalent interactions. nih.govtandfonline.com |

| Conformation | The preferred molecular conformation can be influenced. bohrium.com |

Research Focus on 5-Fluoro-2-methylindole as a Key Chemical Entity

Within the broad class of fluoroindoles, this compound has emerged as a significant compound for research and development. chemimpex.comguidechem.com It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. guidechem.combiosynth.com Its structure, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring, provides a unique combination of electronic and steric properties. guidechem.com

Research has demonstrated that this compound and its derivatives possess a range of biological activities. For example, it has been shown to interfere with quorum sensing in bacteria, a process that regulates virulence, suggesting its potential as an antivirulence agent. nih.gov Furthermore, derivatives of 5-fluoroindole (B109304) have been designed and synthesized as inhibitors of enzymes like myeloperoxidase, which is implicated in inflammatory diseases. acs.orgulb.ac.be The compound is also utilized in material science for creating novel materials like organic semiconductors and in the design of fluorescent probes for bioimaging. chemimpex.com The ongoing investigation into this compound highlights its importance as a key chemical entity with potential applications across various scientific disciplines. chemimpex.comguidechem.com

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIUISYYTFDATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381091 | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-72-4 | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Methylindole and Its Derivatives

Retrosynthetic Approaches to the 5-Fluoro-2-methylindole Core

Retrosynthetic analysis of this compound reveals several potential pathways for its construction. A common strategy involves forming the indole (B1671886) ring from a suitably substituted fluorinated benzene (B151609) derivative. For instance, a retrosynthetic approach based on the Fischer indole synthesis would disconnect the C2-C3 and N1-C7a bonds, leading back to 4-fluorophenylhydrazine and acetone.

Another common disconnection, following the logic of the Leimgruber-Batcho synthesis, breaks the N1-C2 and C3-C3a bonds. This approach starts from a 5-fluoro-2-nitrotoluene precursor, which is then elaborated to form the pyrrole (B145914) ring of the indole nucleus. diva-portal.org These retrosynthetic strategies guide the selection of appropriate starting materials and synthetic methods for the efficient construction of the this compound scaffold.

Classical and Contemporary Indole Synthesis Strategies Applicable to this compound

A variety of well-established and modern indole synthesis methodologies can be adapted for the preparation of this compound.

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, 4-fluorophenylhydrazine is reacted with acetone to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product. byjus.com

Recent modifications to the classical Fischer synthesis, such as the use of microwave irradiation, have been shown to reduce reaction times and improve yields. smolecule.com The regioselectivity of the cyclization is generally excellent for this compound derivatives, with the fluorine substituent directing the reaction to favor the desired isomer. smolecule.com

Key Features of Fischer Indole Synthesis for this compound:

| Feature | Description |

| Starting Materials | 4-Fluorophenylhydrazine and Acetone |

| Catalyst | Brønsted or Lewis acids (e.g., polyphosphoric acid) |

| Key Intermediate | 4-Fluorophenylhydrazone of acetone |

| Advantages | High regioselectivity, well-established method |

| Modifications | Microwave-assisted synthesis for improved efficiency |

The Leimgruber-Batcho indole synthesis provides a versatile and high-yielding route to indoles from o-nitrotoluenes. wikipedia.org This method is particularly advantageous due to the commercial availability of many substituted o-nitrotoluene precursors. diva-portal.org The synthesis of 5-fluoroindole (B109304), a close analog, begins with 5-fluoro-2-nitrotoluene. diva-portal.org This starting material is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine to form an enamine. wikipedia.org

The subsequent step involves a reductive cyclization of the enamine. This can be achieved using various reducing agents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. diva-portal.orgwikipedia.org This reduction of the nitro group to an amine is followed by cyclization and elimination of the secondary amine to afford the indole ring. wikipedia.org

Steps in the Leimgruber-Batcho Synthesis:

| Step | Reaction | Reagents |

| 1 | Enamine Formation | 5-Fluoro-2-nitrotoluene, DMFDMA, Pyrrolidine |

| 2 | Reductive Cyclization | Raney Nickel/Hydrazine or Pd/C, H₂ |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that allows for the synthesis of substituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method offers a high degree of versatility in introducing substituents onto the indole core. wikipedia.org For a this compound derivative, a 4-fluoro-2-iodoaniline would be coupled with an alkyne bearing a methyl group.

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. wikipedia.org Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org Palladium-catalyzed C-H functionalization strategies have also emerged as a powerful tool for the synthesis of complex indoles, including those with fluorovinyl groups at the C-2 position. nih.gov

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org To synthesize this compound via this route, an N-acetyl-4-fluoro-2-methylaniline would be the required precursor. The strong base, typically a sodium or potassium alkoxide, deprotonates both the amide nitrogen and the benzylic methyl group, leading to a cyclization reaction. quimicaorganica.org While effective for certain substituted indoles, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups. wikipedia.org Recent modifications have aimed at developing milder reaction conditions. organic-chemistry.org

The Reissert indole synthesis offers another pathway, starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org For the synthesis of a this compound derivative, 4-fluoro-2-nitrotoluene would be the starting point. Condensation with diethyl oxalate in the presence of a base like potassium ethoxide yields an ethyl o-nitrophenylpyruvate derivative. wikipedia.org This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgresearchgate.net

Strategies for Introducing Fluorine into the Indole Ring System

Direct fluorination of the pre-formed indole ring system is an alternative strategy for the synthesis of fluorinated indoles. This approach often utilizes electrophilic fluorinating reagents. Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for the electrophilic fluorination of electron-rich aromatic and heterocyclic compounds, including indoles. rsc.orgresearchgate.netjuniperpublishers.com The regioselectivity of the fluorination can be influenced by the substituents already present on the indole ring and the reaction conditions.

For instance, the treatment of certain 3-substituted indoles with Selectfluor in an acetonitrile/water mixture has been shown to yield 3-fluorooxindoles. organic-chemistry.org While direct fluorination of 2-methylindole (B41428) at the 5-position is a conceivable route, controlling the regioselectivity to avoid reaction at other positions, such as the electron-rich C3 position, can be a challenge. Nucleophilic fluorination methods, often involving the displacement of a leaving group such as a halogen or a nitro group from the benzene ring of a precursor, are also viable strategies, particularly in the synthesis of the starting materials for the classical indole syntheses. ucla.edu

Electrophilic Fluorination Methodologies

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules, including indole derivatives. This method relies on the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). For the synthesis of fluorinated indoles, reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed. brynmawr.eduwikipedia.org

The reaction typically proceeds by the attack of the electron-rich indole ring on the electrophilic fluorine source. The position of fluorination on the indole nucleus is influenced by the substitution pattern of the indole and the reaction conditions. In the case of 2-methylindole, direct fluorination can be challenging to control, often leading to a mixture of products or reaction at the more nucleophilic C3 position. Therefore, strategies often involve the fluorination of a pre-functionalized indole or a precursor that directs the fluorine to the desired C5 position.

One common electrophilic fluorinating reagent is N-Fluorobenzenesulfonimide (NFSI). brynmawr.edu Although it is considered a mild fluorinating agent, it has a broad substrate scope. brynmawr.edu Another widely used reagent is Selectfluor®, which is a salt of a cationic nitrogen-containing molecule and is known for its effectiveness in fluorinating a variety of nucleophiles. wikipedia.org

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| Selectfluor® | 2-Hydroxymethylindole | Acetonitrile/Water | 3-Fluoroindole-2-aldehyde | Up to 86% | |

| NFSI | N-substituted indoles | Acetonitrile | 3,3-Difluoro-2-oxindoles | Moderate to High | brynmawr.edu |

Table 1: Examples of Electrophilic Fluorination of Indole Derivatives

C–F Bond Activation and Functionalization for Fluoroindoles

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds present a modern and versatile approach to diversifying fluoroaromatic compounds, including fluoroindoles. The inherent strength of the C-F bond makes its cleavage challenging, but recent advancements in catalysis have enabled these transformations. nih.gov This strategy is particularly useful for the late-stage modification of fluorinated indole scaffolds, allowing for the introduction of various functional groups.

Transition-metal-free photochemical methods have been developed for C-F bond activation. nih.govrsc.org These approaches often utilize photoredox catalysis to generate radical intermediates that can undergo further reactions. For instance, a straightforward and mechanistically distinct pathway to generate gem-difluoromethyl radicals and their installation onto N-arylmethacrylamides for the preparation of valuable difluorinated oxindole (B195798) derivatives has been reported. rsc.org

| Method | Substrate | Conditions | Product | Yield | Reference |

| Photochemical C-F Activation | N-arylmethacrylamide and trifluoroacetate | 4-methoxybenzenethiol (20 mol%), sodium formate, KHCO3, DMSO, 390 nm LED | Difluorinated oxindole | 95% | nih.gov |

Table 2: Example of C-F Bond Activation for the Synthesis of Fluorinated Oxindole Derivatives

Metal-Free and Green Chemistry Approaches for Fluorinated Indoles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of fluorinated indole synthesis, this has translated into a focus on metal-free reactions and the application of green chemistry principles. mdpi.com These approaches aim to reduce the reliance on hazardous reagents and solvents, minimize waste, and improve energy efficiency. unica.it

Metal-free catalytic systems are highly desirable to avoid contamination of the final products with residual metals, which is a significant concern in the pharmaceutical industry. researchgate.net An example of a metal-free approach is the photochemical C-F activation for the preparation of difluorinated oxindole derivatives, which utilizes an organic photocatalyst. nih.govrsc.org

Green chemistry principles are also being applied to traditional indole syntheses. For instance, the Fischer indole synthesis has been adapted to be performed under mechanochemical conditions, using oxalic acid and dimethylurea, which is a solvent-free approach. unica.it While not specific to this compound, these green methodologies demonstrate the potential for more sustainable production of fluorinated indoles.

| Method | Starting Materials | Catalyst/Solvent | Key Features | Reference |

| Photochemical C-F Activation | N-arylmethacrylamides, trifluoroacetates | Benzenethiol (photocatalyst) | Transition-metal-free, mild conditions | nih.govrsc.org |

| Mechanochemical Fischer Indole Synthesis | Arylhydrazines, Ketones | Oxalic acid, Dimethylurea | Solvent-free, versatile | unica.it |

| Acidic Carbon Catalyzed N-alkylation | Imidazole, 2-bromobutane | Solid acid catalyst | Heterogeneous catalyst, no solvent | mdpi.com |

Table 3: Examples of Metal-Free and Green Chemistry Approaches for Heterocycle Synthesis

Direct Synthesis and Industrial Scale Preparation of this compound

The direct and large-scale synthesis of this compound is crucial for its application in industrial settings. Several classical indole syntheses have been adapted for this purpose, with the Leimgruber-Batcho and Fischer indole syntheses being prominent examples due to their reliability and scalability. diva-portal.orgwikipedia.orgwikipedia.org

The Leimgruber-Batcho indole synthesis is a versatile method that starts from an o-nitrotoluene derivative. wikipedia.orgresearchgate.net For the synthesis of this compound, the likely starting material would be 4-fluoro-2-nitrotoluene. This is first condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Subsequent reductive cyclization of the enamine, often using reducing agents like Raney nickel and hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid, yields the indole. wikipedia.org This method is widely used in industry because of the commercial availability of many substituted o-nitrotoluenes and the generally high yields. diva-portal.orgtsijournals.com

The Fischer indole synthesis is another cornerstone of indole chemistry that is amenable to large-scale production. wikipedia.orgalfa-chemistry.comthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org To synthesize this compound, one would start with 4-fluorophenylhydrazine and react it with acetone to form the corresponding hydrazone. Treatment of this hydrazone with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, induces a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the final indole. wikipedia.orgnih.gov

| Synthetic Method | Starting Materials | Key Reagents | Advantages for Industrial Scale | Reference |

| Leimgruber-Batcho | o-Nitrotoluene derivative | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H2NNH2) | High yields, readily available starting materials, widely used in industry. | wikipedia.orgresearchgate.nettsijournals.com |

| Fischer Indole | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | One of the oldest and most reliable methods, can be done as a one-pot synthesis. | wikipedia.orgalfa-chemistry.comthermofisher.comnih.gov |

Table 4: Overview of Industrial Scale Synthesis Methods for Indoles

Stereoselective and Regioselective Synthesis of this compound Derivatives

The development of stereoselective and regioselective methods for the synthesis of this compound derivatives is of great importance for the preparation of complex, biologically active molecules. These methods allow for precise control over the three-dimensional arrangement of atoms and the position of functional groups on the indole scaffold.

Regioselective functionalization of the this compound core can be challenging due to the presence of multiple reactive sites. The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, by employing directing groups or specific catalysts, functionalization at other positions, such as C4, C6, and C7, can be achieved. For instance, the installation of a directing group at the N1 position of the indole can facilitate metal-catalyzed C-H activation at specific sites on the benzene ring. nih.gov While specific examples for this compound are not abundant in the literature, the principles of regioselective C-H functionalization of the indole nucleus are well-established. nih.govnih.gov

Stereoselective synthesis of this compound derivatives often involves the introduction of a chiral center at the C3 position or in a side chain attached to the indole ring. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. For example, enantioselective fluorination of carboxylic acids to produce α-fluoroesters has been achieved using planar chiral isothiourea catalysts. organic-chemistry.org While not a direct synthesis of a this compound derivative, this methodology showcases the potential for creating chiral fluorinated building blocks.

| Approach | Methodology | Target | Key Features |

| Regioselective | Directing group-assisted C-H activation | Functionalization at C4, C6, C7 | Overcomes the inherent reactivity at C3. |

| Regioselective | Metal-catalyzed cross-coupling | Introduction of various substituents | Requires pre-functionalization of the indole. |

| Stereoselective | Asymmetric catalysis | Enantiomerically enriched derivatives | Use of chiral catalysts to control stereochemistry. |

| Stereoselective | Chiral pool synthesis | Derivatives with defined stereochemistry | Starting from readily available chiral molecules. |

Table 5: Strategies for Stereoselective and Regioselective Synthesis of Indole Derivatives

Chemical Reactivity and Functionalization of 5 Fluoro 2 Methylindole

Reactivity Patterns of the Indole (B1671886) Nucleus with Fluorine and Methyl Substituents

The reactivity of the 5-fluoro-2-methylindole ring is governed by the interplay of the electronic properties of its substituents. The indole core itself is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack, particularly at the C3 position of the pyrrole (B145914) ring.

The 2-methyl group is an electron-donating group (EDG) through hyperconjugation. libretexts.orglibretexts.org This effect increases the electron density of the indole ring system, thereby activating it for electrophilic aromatic substitution compared to unsubstituted indole. This activation further enhances the inherent nucleophilicity of the C3 position. libretexts.org

Conversely, the 5-fluoro group exhibits a dual electronic nature. Due to its high electronegativity, fluorine acts as an electron-withdrawing group (EWG) by induction, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. libretexts.orgunizin.org However, through resonance, the fluorine atom can donate a lone pair of electrons, which directs incoming electrophiles to the ortho (C4, C6) and para (C7) positions. organicchemistrytutor.comyoutube.com In the context of electrophilic aromatic substitution, halogens are generally classified as deactivating, yet ortho, para-directing groups. unizin.org

The combination of these effects results in a molecule with a highly activated C3 position for electrophilic substitution, while reactivity on the benzene ring is diminished but directed primarily to the C4 and C6 positions.

Functionalization at Nitrogen (N1) of this compound

The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization through various reactions.

N-alkylation and N-acylation are fundamental transformations for modifying the indole nucleus, often employed to install protecting groups or introduce moieties that modulate biological activity.

Alkylation typically involves the deprotonation of the indole N-H with a base to form an indolyl anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. mdpi.com

Acylation introduces a carbonyl group at the N1 position and is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction is often performed in the presence of a base to neutralize the acidic byproduct. N-acylation can serve to protect the indole nitrogen, alter the electronic properties of the ring, and act as a precursor for further synthetic manipulations.

Table 1: General Conditions for N-Alkylation and N-Acylation of Indoles

| Reaction | Reagent | Base | Solvent | Purpose |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | NaH, KOH, K₂CO₃ | DMF, Acetonitrile | Introduction of alkyl groups |

| Acylation | Acyl Chloride (RCOCl) | Pyridine, Triethylamine | Dichloromethane, THF | Protection, Electronic modification |

Introducing fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, onto the indole nitrogen is of significant interest in medicinal chemistry, as these moieties can enhance metabolic stability and binding affinity. Direct N-trifluoromethylation of indoles is challenging; however, alternative strategies have been developed. One such method involves a rhodium(II)-catalyzed transannulation of N-(per)fluoroalkylated 1,2,3-triazoles, which provides access to N-(per)fluoroalkyl indoles. rsc.org This synthetic pathway represents an alternative to methods that rely on N-CF3-hydrazines. rsc.org

Functionalization at Carbon Positions (C3, C4, C6, C7) of this compound

Functionalization of the carbon framework of this compound allows for the construction of complex, substituted indole derivatives.

The electron-rich nature of the indole ring makes it highly reactive towards electrophiles. The C3 position is the most nucleophilic and is the primary site of electrophilic attack, a reactivity that is further enhanced by the C2-methyl group.

Common electrophilic aromatic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and DMF. wikipedia.orgjk-sci.comorganic-chemistry.org The resulting indole-3-carboxaldehyde (B46971) is a valuable intermediate for further synthesis.

Mannich Reaction: This three-component reaction involves formaldehyde, a secondary amine, and the indole to yield a gramine (B1672134) derivative (a 3-(aminomethyl)indole). oarjbp.comnih.gov These products are useful for introducing side chains at the C3 position.

Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C3 position using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst.

While the C3 position is overwhelmingly favored, substitution on the benzene ring can occur under more forcing conditions. The C5-fluoro substituent directs these electrophiles to the C4 and C6 positions. unizin.org

Table 2: Common Electrophilic Aromatic Substitution Reactions on Indoles

| Reaction | Reagent | Electrophile | Position | Product |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium ion | C3 | 3-Formylindole |

| Mannich | CH₂O, R₂NH | Eschenmoser's salt | C3 | 3-(Aminomethyl)indole |

| Friedel-Crafts | RCOCl, AlCl₃ | Acylium ion | C3 | 3-Acylindole |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize halogenated or triflated indole derivatives. To apply these methods to this compound, a halogen (e.g., Br, I) or a triflate group must first be installed at the desired carbon position (e.g., C3, C4, C6, or C7).

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate using a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgharvard.edu It is a highly versatile method for creating aryl-aryl or aryl-vinyl bonds, allowing for the introduction of a wide range of substituents onto the indole core. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst. libretexts.orgsoton.ac.uk The Sonogashira reaction is the most common method for synthesizing alkynyl-substituted indoles.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide or triflate under palladium catalysis. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for forming substituted alkenes and allows for the introduction of vinyl groups onto the indole scaffold. drugfuture.com

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions for Indole Functionalization

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)–C(sp²) or C(sp²)–C(sp²) |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | C(sp²)–C(sp) |

| Heck | Aryl/Vinyl Halide or Triflate + Alkene | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)–C(sp²) |

Directed C-H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy for modifying complex molecules like this compound. acs.orgrsc.org While the indole core has inherently reactive positions, particularly C3, transition-metal catalysis coupled with directing groups (DGs) has enabled the selective activation of otherwise less accessible C-H bonds on the benzenoid ring (C4–C7). rsc.orgresearchgate.netnih.gov

The primary challenge in the C-H functionalization of indoles is controlling site selectivity. nih.gov Methodologies have been developed that utilize various transition metals, with ruthenium, rhodium, and palladium being prominent examples. rsc.orgmdpi.com These catalysts are often guided by a directing group temporarily installed on the indole nitrogen. The choice of both the metal catalyst and the directing group is crucial for determining the position of functionalization. acs.orgnih.gov

For instance, pioneering work has shown that installing an N-P(O)tBu2 directing group on the indole nitrogen can lead to C7 arylation with a palladium catalyst or C6 arylation using a copper catalyst. acs.orgnih.gov A more diverse range of C7-functionalizations, including arylation, olefination, and alkylation, can be achieved with an N-PtBu2 directing group. researchgate.netnih.gov Furthermore, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. acs.orgnih.gov Rhodium catalysis has also been successfully employed for C4- and C7-alkenylation reactions. nih.gov

While many studies use model indole systems, the principles are applicable to substituted indoles. The electronic properties of the 5-fluoro substituent (electron-withdrawing) and the 2-methyl group (electron-donating) will influence the reactivity, but the directing group's coordinating ability often overrides these inherent electronic biases to achieve high regioselectivity.

| Position | Transformation | Catalyst System | Directing Group (DG) | Reference |

|---|---|---|---|---|

| C7 | Arylation | Palladium (Pd) | N-P(O)tBu2 | acs.orgnih.gov |

| C6 | Arylation | Copper (Cu) | N-P(O)tBu2 | acs.orgnih.gov |

| C7 | Arylation, Olefination, Acylation, Alkylation | Various | N-PtBu2 | researchgate.netnih.gov |

| C4/C5 | Arylation | Palladium (Pd) | C3-Pivaloyl | acs.orgnih.gov |

| C2 | β-Fluorovinylation | Palladium (Pd) | None (Directing-group-free) | nih.gov |

| C2 | Methylation | Ruthenium (Ru) | Various N-directing groups | researchgate.net |

| C4 | Hydroarylation/Oxidative Heck | Rhodium (Rh) | N-Pyridinyl | rsc.org |

Oxidative Transformations

The electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of valuable products. acs.org The C2=C3 double bond is the most common site of oxidative transformation, often yielding 2-oxindoles or, with further oxidation, isatins. researchgate.net The oxidation of this compound would be influenced by its substituents. The electron-donating 2-methyl group enhances the electron density of the pyrrole ring, potentially increasing its susceptibility to oxidation, while the electron-withdrawing 5-fluoro group decreases the electron density of the benzene ring.

Common methods for the direct oxidation of indoles to 2-oxindoles have historically used stoichiometric oxidants like m-CPBA or NBS. researchgate.net More contemporary and sustainable methods utilize catalytic systems with terminal oxidants like molecular oxygen or Oxone®. acs.orgresearchgate.net For instance, copper-catalyzed aerobic oxidation provides a green pathway for the selective oxidation of indoles. acs.org Another approach involves electrochemical oxidation, which can convert 3-substituted indoles to the corresponding 2-oxindoles, avoiding harsh chemical oxidants. researchgate.net

A study on the closely related compound, 5-fluoro-2-oxindole, demonstrated its reactivity towards oxidative enzymes found in the human liver (CYP enzymes). liberty.edu These enzymatic reactions, which are dependent on NADPH, can lead to further oxidized metabolites, highlighting the susceptibility of the fluorinated oxindole (B195798) core to oxidative transformation. liberty.edu This suggests that this compound, upon initial oxidation to its corresponding oxindole, could undergo similar subsequent oxidative modifications.

| Transformation | Reagent/Catalyst System | Key Features | Reference |

|---|---|---|---|

| Indole → 2-Oxindole | Electrochemical oxidation with KBr | Metal- and oxidant-free conditions. | researchgate.net |

| Indole → 2-Oxindole | Oxone® with halide catalysis | Uses a sustainable terminal oxidant. | researchgate.net |

| Indole → 2-Ketoacetanilide (Witkop Oxidation) | CuCl / O2 (air) | Green, selective oxidative cleavage of C2-C3 bond. | acs.org |

| Indole → 3-Oxindole derivative | Mn-Containing Artificial Mini-Enzyme / H2O2 | High product selectivity at the C3 position. | acs.org |

| 5-Fluoro-2-oxindole → Oxidized Products | Human Liver Enzymes (CYP) / NADPH | Demonstrates biological oxidative potential. | liberty.edu |

Derivatization Strategies for Expanding Chemical Diversity

This compound serves as a versatile scaffold for the synthesis of diverse chemical libraries, primarily through functionalization at several key positions: the N1-H of the indole ring, the electronically rich C3 position, the C2-methyl group, and the C-H bonds of the benzene ring. innospk.com

N1-H Functionalization: The acidic proton on the indole nitrogen can be readily substituted through various reactions. N-alkylation, N-arylation, and N-acylation are common strategies to introduce a wide array of functional groups, which can modulate the molecule's steric and electronic properties and serve as directing groups for subsequent C-H functionalization. nih.gov

C3-Functionalization: As the most nucleophilic site, the C3 position is the default site for electrophilic aromatic substitution. chemrxiv.org Classic indole reactions such as the Mannich reaction (introducing aminomethyl groups), Vilsmeier-Haack reaction (introducing a formyl group), and Friedel-Crafts acylation are effective methods for C3-derivatization. beilstein-journals.org More recently, metal-free, oxidative C3-alkylation methods using alcohols as alkylating agents have been developed, offering a green alternative to traditional methods. chemrxiv.org

C2-Methyl Functionalization: The methyl group at the C2 position is not typically reactive. However, specific strategies have been developed to functionalize this position. One powerful method involves the direct generation of a C,N-dianion by treating 2-methylindole (B41428) with a specific combination of organolithium and potassium alkoxide bases (e.g., 3 equivalents of BuLi and 2 equivalents of ButOK). rsc.org This dianion then reacts regiospecifically with electrophiles at the methyl carbon, allowing for the introduction of various substituents. rsc.org

Benzene Ring Functionalization: As detailed in section 3.3.3, directed C-H activation provides a robust platform for selectively functionalizing the C4, C5, C6, and C7 positions, which are otherwise difficult to access. acs.orgnih.gov

A related strategy for generating diversity involves using the oxidized form, 5-fluoro-2-oxindole, as the starting material. The active methylene (B1212753) group at the C3 position of the oxindole can readily participate in condensation reactions with various aldehydes and ketones to produce a library of 3-substituted derivatives. nih.govfrontiersin.org

Chemo- and Regioselectivity in Multi-Substituted this compound Systems

Controlling selectivity is a central theme in the chemistry of substituted indoles. Chemoselectivity involves differentiating between reactive sites (e.g., N-H vs. C-H), while regioselectivity involves differentiating between similar sites (e.g., C3 vs. C4 vs. C7). In this compound, the interplay between the inherent electronic properties of the scaffold and the reaction conditions dictates the outcome.

Inherent Reactivity:

The pyrrole moiety is highly electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.net

The 2-methyl group is an electron-donating group, further activating the pyrrole ring.

Controlling Selectivity: The inherent reactivity can be overridden by strategic choices in the reaction setup:

N-H vs. C-H Functionalization (Chemoselectivity): In reactions like alkylation, competition between N-alkylation and C-alkylation can occur. The choice of base, solvent, and counter-ion can influence the outcome. For palladium-catalyzed prenylation, exclusive N-functionalization was achieved, contrary to the typical reactivity which might favor C3. nih.gov

C3 vs. Benzene Ring Functionalization (Regioselectivity): While electrophilic additions strongly favor C3, transition metal-catalyzed C-H activation has revolutionized access to the benzene ring. nih.gov The regiochemical outcome is almost entirely dependent on the directing group and catalyst employed. As noted previously, an N-P(O)tBu2 group can direct functionalization to C7 (with Pd) or C6 (with Cu), demonstrating that the catalyst choice can switch the regioselectivity. acs.orgnih.gov Similarly, a C3-pivaloyl group can steer reactivity towards C4. acs.org This level of control allows for the systematic and predictable functionalization of every position on the indole core, overcoming the strong intrinsic bias for C3 reactivity. nih.gov This catalyst- and directing-group-based control is fundamental to expanding the chemical diversity of multi-substituted indoles. researchgate.netnih.gov

Medicinal Chemistry and Pharmacological Relevance of 5 Fluoro 2 Methylindole Derivatives

Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2-methylindole Derivatives

The therapeutic potential of the this compound core is heavily influenced by the interplay of its constituent parts and further substitutions on the indole (B1671886) ring. Understanding these relationships is critical for the rational design of novel drug candidates.

The introduction of a fluorine atom at the C5 position of the indole ring is a key strategic decision in drug design that can profoundly influence a molecule's properties. Fluorine's high electronegativity and small size allow it to alter the electronic distribution within the molecule without adding significant steric bulk.

Key Impacts of C5-Fluorine Substitution:

Binding Affinity: Fluorine can engage in unique non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency for specific receptors or enzymes.

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. innospk.com This is a critical factor for drugs targeting intracellular proteins or the central nervous system.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines commonly found in side chains attached to the indole core. This reduction in basicity can improve oral absorption and bioavailability by ensuring the molecule is less charged at physiological pH.

The methyl group at the C2 position of the indole ring, while seemingly simple, plays a crucial role in defining the scaffold's interaction with biological targets.

Steric Influence: The methyl group can serve as a steric director, influencing the preferred conformation of larger substituents attached to the N1 or C3 positions. This can pre-organize the molecule into a bioactive conformation that is more favorable for binding to its target.

Electronic Effects: As an electron-donating group, the methyl substituent can subtly influence the electron density of the indole ring system, which can modulate the strength of hydrogen bonds formed by the indole N-H group.

The N1 and C3 positions of the indole ring are the most common sites for chemical modification to develop diverse libraries of bioactive compounds. The nature of the substituents at these positions is a primary determinant of the resulting derivative's therapeutic application and efficacy.

N1 Position: Alkylation or arylation at the N1 position removes the hydrogen bond donor capability of the indole N-H. This position is often used to attach side chains that can extend into different regions of a binding pocket or to modify the solubility and pharmacokinetic properties of the molecule.

C3 Position: The C3 position is highly reactive and serves as a key attachment point for a wide array of functional groups and complex side chains. In many kinase inhibitors and receptor ligands, the C3 substituent is the primary pharmacophore that directly interacts with the active site or binding groove of the target protein. The choice of substituent dictates the biological target and the mechanism of action. For example, attaching a substituted oxindole (B195798) moiety at C3 is a common strategy for developing kinase inhibitors.

The following conceptual table summarizes the general SAR trends for this compound derivatives based on common modifications in medicinal chemistry.

| Modification Site | Substituent Type | General Impact on Activity/Properties |

| N1 | Small alkyl chains | Increases lipophilicity; may enhance membrane permeability. |

| Bulky aromatic groups | Can introduce additional binding interactions (e.g., pi-stacking). | |

| Polar side chains | Improves aqueous solubility. | |

| C3 | Basic amine-containing side chains | Often directs activity towards GPCRs (e.g., serotonin (B10506) receptors) or ion channels. |

| Heterocyclic rings (e.g., oxindole, thiazole) | A common strategy for targeting enzyme active sites, particularly kinases. | |

| Hydrogen bond donors/acceptors | Can establish specific, high-affinity interactions with the target protein. |

Biological Activities of this compound Scaffolds

The versatility of the this compound core has led to its exploration in multiple therapeutic areas, most notably in the development of anti-cancer agents and drugs targeting the central nervous system. chemimpex.com

The indole scaffold is a cornerstone in the design of kinase inhibitors, a major class of anti-cancer drugs. The this compound framework serves as a key building block for compounds that target protein kinases involved in tumor growth and proliferation. A prominent example is the structural relationship to Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. innospk.com Although Sunitinib itself is a 5-fluoro-2-oxindole derivative, the underlying fluorinated indole core is critical to its activity.

Research has shown that derivatives of 5-fluoro-2-oxindole can exhibit potent anti-proliferative activity against a range of cancer cell lines. nih.gov For instance, novel thiazole-containing 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. One such derivative, compound 3g , demonstrated significant growth inhibition (GI > 70%) against multiple cancer types in the NCI-60 screen. nih.gov

The table below presents findings for a representative 5-fluoro-2-oxindole derivative, highlighting its anti-proliferative efficacy.

| Compound | Cancer Cell Line | Cell Line Origin | Growth Inhibition (%) | Potential Target |

| Compound 3g | T-47D | Breast Cancer | 96.17% | VEGFR2 |

| HOP-92 | Lung Cancer | 95.95% | VEGFR2 | |

| NCI/ADR-RES | Ovarian Cancer | 95.13% | VEGFR2 | |

| SNB-75 | CNS Cancer | 89.91% | VEGFR2 |

Data sourced from a study on thiazole-containing 5-fluoro-2-oxindole derivatives as Sunitinib analogues. nih.gov

The indole structure is a well-known pharmacophore for targeting receptors in the central nervous system, largely due to its resemblance to the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, this compound derivatives have been investigated for their potential in treating neurological and psychiatric disorders.

The 5-HT receptors are a major family of targets for drugs aimed at treating conditions like depression, anxiety, and migraine. nih.govmdpi.com The strategic placement of fluorine on the indole ring can enhance selectivity and improve pharmacokinetic properties, making these derivatives attractive candidates for CNS drug development. chemimpex.com Research into fluorinated indole derivatives has identified ligands with high affinity and selectivity for specific serotonin receptor subtypes, such as the 5-HT₂ and 5-HT₂B receptors. mdpi.comnih.gov Modifications at the C3 position with amine-containing side chains are a common approach to generate potent serotonin receptor ligands.

Anti-Inflammatory Activities

Derivatives of the indole nucleus are integral to several anti-inflammatory drugs. semanticscholar.org Research into this compound and its related structures, such as 5-fluoro-2-oxindole, has demonstrated notable anti-inflammatory and analgesic properties. For instance, studies on 5-fluoro-2-oxindole have shown its ability to inhibit plasticity, oxidative, and inflammatory responses associated with peripheral inflammation. mdpi.comnih.gov This compound was found to reduce the upregulation of inflammatory mediators like inducible nitric oxide synthase (NOS2) and microglial markers (CD11b/c and IBA-1) in spinal cords and paws of mice with induced inflammatory pain. mdpi.com

Furthermore, the compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a derivative designed as a prodrug, exhibited anti-inflammatory and analgesic activity comparable to the COX-2 inhibitor lumiracoxib, without the associated gastro-ulceration effects. nih.gov This compound also demonstrated a significant inhibition of cell migration in a peritonitis model, suggesting a potent anti-inflammatory effect. nih.gov Research on quinazolinone derivatives synthesized from related fluorinated compounds also showed significant anti-inflammatory activity, with some compounds exhibiting higher activity than the standard drug indomethacin. researchgate.net

Antimicrobial and Antiviral Potential

The 5-fluoroindole (B109304) core is a key feature in a number of compounds with demonstrated antimicrobial and antiviral efficacy. A series of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized and tested for their antiviral effects. nih.govresearchgate.net Several of these derivatives were found to be effective against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.govresearchgate.net Specifically, certain substitutions on the phenyl ring of the thiosemicarbazone moiety led to potent antiviral activity. nih.gov

The structure-activity relationship suggests that the presence of an ethyl group at the R2 position of the indole ring contributes to the antiviral efficacy. researchgate.net The following table summarizes the antiviral activity of selected 5-fluoro-1-ethyl-1H-indole-2,3-dione derivatives.

| Compound ID | R1 Substitution | Antiviral Activity Against |

| 7d | 4-CF3 | HSV-1 (KOS), HSV-2 (G), HSV-1 TK- KOS ACVr, VV |

| 7g | 4-OCH3 | HSV-1 (KOS), HSV-2 (G), HSV-1 TK- KOS ACVr, VV |

| 7l | 3-Cl | HSV-1 (KOS), HSV-2 (G), HSV-1 TK- KOS ACVr, VV |

| 7n | 4-Br | Coxsackie B4 virus |

Data sourced from Bioorganic Chemistry, 2020. nih.gov

Modulation of Metabolic Disorders

In the context of metabolic disorders, particularly type 2 diabetes, derivatives of 5-fluoro-2-oxindole have been investigated as potential α-glucosidase inhibitors. nih.govresearchgate.netnih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. A series of synthesized 5-fluoro-2-oxindole derivatives demonstrated potent inhibition of α-glucosidase, with several compounds showing significantly higher activity than the reference drug, acarbose. nih.govresearchgate.net

The inhibitory activities of these compounds were found to be influenced by the nature of the substituent on the benzylidene moiety. The table below presents the half-maximal inhibitory concentration (IC50) values for the most potent 5-fluoro-2-oxindole derivatives against α-glucosidase.

| Compound ID | Substitution | IC50 (μM) |

| 3d | (Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one | 49.89 ± 1.16 |

| 3f | Not specified in provided text | 35.83 ± 0.98 |

| 3i | Not specified in provided text | 56.87 ± 0.42 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

Data sourced from Frontiers in Chemistry, 2022. nih.govnih.gov

Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of α-glucosidase. nih.govnih.gov

Applications in Neurodegenerative Diseases

The this compound scaffold is a valuable building block in the development of therapeutic agents for neurological disorders. innospk.comchemimpex.com While specific applications in neurodegenerative diseases are an emerging area of research, the known neuropharmacological activities of indole derivatives suggest potential. For example, oxindole derivatives have been shown to possess neuroprotective properties. Research on the antiferroptotic activities of certain oxindole derivatives indicates their potential in protecting against iron-dependent cell death pathways implicated in neurodegenerative diseases. researchgate.net

Mechanisms of Action and Molecular Targets

The pharmacological effects of this compound derivatives are mediated through their interaction with various molecular targets, including receptors and enzymes.

Receptor Binding Affinity and Selectivity

Derivatives of 5-fluoro-1H-indole-2,3-dione have been evaluated for their binding interactions with interleukin-1 receptor (IL-1R). semanticscholar.org In silico and in vitro studies of 5-fluoro/(trifluoromethoxy)‐1H‐indole‐2,3‐dione 3‐(4‐phenylthiosemicarbazones) have been conducted to assess their anti-IL-1 effects. semanticscholar.org The structure-activity relationship analysis indicated that electron-withdrawing groups, such as fluorine, at the 5-position of the 2-indolinone ring resulted in the highest inhibitory activity. semanticscholar.org The presence of a 4-phenylthiosemicarbazone residue at the 3-position of the 2-indolinone ring was also found to be crucial for high inhibitory activity. semanticscholar.org

Enzyme Inhibition Profiles

As previously discussed in the context of metabolic disorders, derivatives of 5-fluoro-2-oxindole are potent inhibitors of α-glucosidase. nih.govnih.gov Kinetic analysis of the most active compounds demonstrated a mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org

The following table summarizes the inhibition constants for selected 5-fluoro-2-oxindole derivatives against α-glucosidase.

| Compound ID | Inhibition Type | KI (μM) | KIS (μM) |

| 3d | Mixed | 14.96 | 453.85 |

| 3f | Mixed | 33.85 | 58.31 |

| 3i | Mixed | 22.72 | 24.74 |

KI: Inhibitor constant for binding to the free enzyme; KIS: Inhibitor constant for binding to the enzyme-substrate complex. Data sourced from Frontiers in Chemistry, 2022. frontiersin.org

While the provided outline mentions aromatase inhibition as an example, specific studies detailing the aromatase inhibition profile of this compound derivatives were not prominently available in the initial search results. However, the broad enzymatic inhibitory potential of fluorinated compounds is well-documented, suggesting this could be a fruitful area for future investigation. researchgate.net

Interaction with Cellular Pathways

Derivatives incorporating the 5-fluoroindole scaffold have demonstrated significant interactions with key cellular pathways, underscoring their therapeutic potential. Research has particularly highlighted their roles in enzymatic inhibition relevant to metabolic disorders and in modulating signaling cascades crucial to cancer progression.

A notable area of investigation involves the inhibition of α-glucosidase, an enzyme critical to carbohydrate metabolism. nih.govnih.govfrontiersin.org α-Glucosidase inhibitors function by preventing the digestion of carbohydrates, thereby reducing their impact on blood glucose levels. nih.govnih.govfrontiersin.org A series of derivatives synthesized from the closely related 5-fluoro-2-oxindole scaffold were evaluated for their α-glucosidase inhibitory activity. nih.govresearchgate.net Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than that of the reference drug, acarbose. nih.govnih.govresearchgate.net Kinetic studies revealed that the most active compounds acted as reversible, mixed-type inhibitors of the enzyme. nih.govnih.govresearchgate.net This dual-inhibition mechanism, affecting both the enzyme and the enzyme-substrate complex, suggests a sophisticated interaction with the α-glucosidase pathway.

In the context of oncology, derivatives of the 5-fluoroindole structure are integral to the mechanism of targeted cancer therapies. The prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. snmjournals.orgosi.lv Sunitinib is synthesized using the 5-fluoro-2-oxindole (also known as 5-fluoroindolin-2-one) intermediate. osi.lv It exerts its potent antitumor and antiangiogenic effects by inhibiting multiple RTK pathways involved in tumor growth, pathological angiogenesis, and metastatic progression. snmjournals.org By targeting kinases such as vascular endothelial growth factor receptors (VEGFRs), Sunitinib effectively disrupts the signaling cascades that cancer cells rely on for proliferation and the formation of new blood vessels. nih.gov

The table below summarizes the inhibitory activity of selected 5-fluoro-2-oxindole derivatives against α-glucosidase.

| Compound | Description | IC50 (μM) |

| Derivative 3d | 5-fluoro-2-oxindole with specific substituent | 49.89 ± 1.16 |

| Derivative 3f | 5-fluoro-2-oxindole with specific substituent | 35.83 ± 0.98 |

| Derivative 3i | 5-fluoro-2-oxindole with specific substituent | 56.87 ± 0.42 |

| Acarbose | Reference Compound | 569.43 ± 43.72 |

| Data sourced from studies on α-glucosidase inhibition. nih.govnih.govresearchgate.net |

This compound as a Building Block in Drug Discovery and Development

The this compound scaffold is a highly valued building block in medicinal chemistry and drug discovery. chemimpex.com The strategic incorporation of a fluorine atom into the indole ring significantly enhances the pharmacological profile of the resulting molecules. nih.gov Fluorine's high electronegativity and small atomic size can improve critical properties such as metabolic stability, membrane permeability, bioavailability, and binding affinity to biological targets. nih.govrsc.org These characteristics make fluorinated indoles, including this compound, attractive starting points for the development of novel therapeutic agents. researchgate.net

The versatility of the this compound core is demonstrated by its use in synthesizing a wide range of biologically active compounds. nih.gov It serves as a key intermediate in the creation of molecules targeting various diseases, including cancer and metabolic disorders. researchgate.net

One of the most significant applications of a closely related analogue, 5-fluoro-2-oxindole, is in the synthesis of the anticancer drug Sunitinib. snmjournals.orgosi.lvgoogle.com This multi-kinase inhibitor is a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, highlighting the clinical success of drugs derived from this scaffold. osi.lv The synthesis of Sunitinib involves the condensation of 5-fluoro-2-oxindole with a pyrrole (B145914) aldehyde derivative, a process that underscores the indole's role as a foundational component. snmjournals.orggoogle.com

Furthermore, the 5-fluoro-2-oxindole scaffold has been employed to develop potent α-glucosidase inhibitors, as detailed in the previous section. nih.govresearchgate.net By modifying the core structure, researchers have created compounds with inhibitory activities many folds higher than the standard drug acarbose, showcasing the scaffold's potential in developing new treatments for diabetes. nih.govnih.gov The indole nucleus provides a rigid framework that can be systematically functionalized to optimize interactions with specific enzyme active sites or cellular receptors.

The application of this building block extends to other therapeutic areas, with research exploring its potential in developing treatments for neurological disorders and various other malignancies. chemimpex.com Its utility in generating compound libraries for high-throughput screening allows for the rapid identification of new lead structures in the drug discovery pipeline.

The following table outlines examples of therapeutic agents and investigational compounds developed using the 5-fluoroindole scaffold.

| Scaffold | Derivative/Drug | Therapeutic Area | Target/Mechanism of Action |

| 5-Fluoro-2-oxindole | Sunitinib | Oncology | Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitor |

| 5-Fluoro-2-oxindole | Investigational Derivatives (e.g., 3d, 3f, 3i) | Diabetes | α-Glucosidase Inhibition |

| Fluorinated Indoles | Various Derivatives | Virology | Antiviral (e.g., Anti-HCV, Anti-HIV) |

| This table summarizes the application of the 5-fluoroindole core in developing therapeutic agents. nih.govsnmjournals.orgrsc.orgnih.gov |

Advanced Research Applications and Future Directions

Computational and Theoretical Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 5-Fluoro-2-methylindole at an atomic level, guiding experimental work and accelerating the discovery process.

Molecular Docking and Ligand-Protein Interactions

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on closely related fluorinated indole (B1671886) derivatives provides a strong indication of its potential in structure-based drug design. For instance, derivatives of 5-fluoro-2-oxindole have been investigated as inhibitors of various enzymes. researchgate.netnih.gov Molecular docking simulations of these compounds have been used to elucidate their binding modes within the active sites of target proteins. researchgate.net These studies typically involve:

Preparation of the protein and ligand: The three-dimensional structures of the target protein and the ligand (the 5-fluoro-2-oxindole derivative) are prepared for the docking simulation.

Docking simulation: A computational algorithm is used to predict the preferred orientation of the ligand when bound to the protein, generating a variety of possible binding poses.

Analysis of interactions: The most favorable binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Similarly, 5-fluoro-1H-indole-2,3-dione-triazole hybrids have been the subject of molecular docking studies to support their observed biological activities. researchgate.net The insights gained from the computational analysis of these related structures can guide the design of molecular docking studies for novel this compound derivatives to predict their potential as inhibitors for a range of biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For fluorinated indole derivatives, DFT studies have been employed to investigate their molecular geometry, electronic properties, and spectroscopic characteristics. researchgate.net

For this compound, quantum chemical calculations could be used to determine a variety of important parameters, including:

Molecular geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic applications.

Spectroscopic properties: Prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the compound.

Reaction mechanisms: Elucidation of the pathways and transition states of chemical reactions involving this compound.

ADME-Tox Prediction and In Silico Screening

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in the development of new therapeutic agents. In silico methods for ADME-Tox prediction have become indispensable tools for the early-stage evaluation of drug candidates, helping to reduce the likelihood of late-stage failures. nih.gov

For this compound and its derivatives, a variety of ADME-Tox parameters can be predicted using computational models:

| ADME-Tox Parameter | Description |

| Solubility | Prediction of the compound's solubility in water, which affects its absorption. |

| Lipophilicity (LogP) | The partition coefficient between octanol and water, indicating the compound's ability to cross cell membranes. |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether the compound can cross the BBB, which is important for drugs targeting the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Prediction of the compound's potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions. |

| Hepatotoxicity | Prediction of the compound's potential to cause liver damage. |

| Carcinogenicity and Mutagenicity | Prediction of the compound's potential to cause cancer or genetic mutations. |

In silico screening of virtual libraries of this compound derivatives against these ADME-Tox models can help prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles. While specific ADME-Tox predictions for this compound are not published, studies on other indole derivatives have demonstrated the utility of these computational tools. thesciencein.orgjapsonline.com The introduction of a fluorine atom is known to often improve metabolic stability and bioavailability. nih.gov

Applications Beyond Pharmaceutical Sciences

The unique properties of this compound also make it a promising candidate for applications in fields beyond medicine, including agrochemicals and materials science. nbinno.com

Agrochemical Development

The indole scaffold is present in a number of natural and synthetic compounds with activity as plant growth regulators, herbicides, fungicides, and insecticides. The incorporation of fluorine into agrochemicals is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. diva-portal.org Given these precedents, this compound represents a valuable building block for the synthesis of novel agrochemicals. Its derivatives could be screened for a variety of biological activities relevant to crop protection.

Materials Science Applications (e.g., OLEDs, Semiconductors, DSSCs)

Indole derivatives have been investigated for their potential in various materials science applications due to their electronic and photophysical properties. The introduction of fluorine can further modulate these properties, making fluorinated indoles attractive for use in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): The indole nucleus has been incorporated into molecules designed as emitters or host materials in OLEDs. The fluorescence properties of indole derivatives can be tuned by chemical modification, and the fluorine atom in this compound could enhance properties such as quantum efficiency and color purity.

Organic Semiconductors: The ability of indole derivatives to participate in π-π stacking interactions makes them candidates for use as organic semiconductors in devices like organic field-effect transistors (OFETs). The electronic properties of this compound could be tailored for either p-type or n-type semiconducting behavior.

Dye-Sensitized Solar Cells (DSSCs): Indole-based dyes have been successfully employed as sensitizers in DSSCs. researchgate.netrsc.orgrsc.org These dyes are responsible for absorbing light and injecting electrons into a semiconductor material. While direct applications of this compound in DSSCs have not been reported, the closely related 5-fluoro-2-oxindole has been used as a component in the synthesis of sensitizing dyes. The electron-withdrawing nature of the fluorine atom can influence the energy levels of the dye, which is a critical factor in determining the efficiency of the solar cell.

The exploration of this compound and its derivatives in these areas of materials science is an active and promising field of research.

Novel Synthetic Methodologies and Catalytic Systems for this compound

The synthesis of this compound and its derivatives has evolved from classical methods to more sophisticated catalytic strategies, driven by the need for efficiency, selectivity, and scalability. While traditional approaches like the Fischer indole synthesis and the Leimgruber-Batcho reaction remain foundational, recent research has emphasized the development of novel catalytic systems to access this valuable scaffold and its complex analogues. diva-portal.orgtsijournals.com

Modified classical methods have been developed to enhance yield and suitability for large-scale production. For instance, scalable adaptations of the Leimgruber-Batcho synthesis have been reported, enabling multi-kilogram production of related fluoroindoles by optimizing reaction conditions and reagents. tsijournals.comtsijournals.com

More significantly, palladium-based catalysis has emerged as a powerful tool for the functionalization of the indole core. These modern methods allow for precise C-H functionalization, enabling the introduction of various substituents that would be difficult to achieve through traditional means. A notable example is the palladium-catalyzed C-2 β-fluorovinylation of indoles, which utilizes fluorovinyl iodonium salts to install a fluorovinyl group exclusively at the C-2 position with high stereocontrol. nih.govresearchgate.net Such methodologies open avenues for creating novel this compound derivatives with unique electronic and steric properties. Another advanced strategy involves a palladium-catalyzed tandem benzylation/semipinacol rearrangement, which has been used to construct complex 3-quaternary carbon 2-spiroindolines from indole substrates. acs.org The development of these catalytic systems, which often rely on specialized ligands like Xantphos or DPEphos, is critical for overcoming the challenges of chemoselectivity and reactivity. acs.org

The table below summarizes some modern synthetic approaches relevant to the synthesis and functionalization of the fluoroindole core.

| Methodology | Catalyst/Reagents | Key Features | Potential Application for this compound |

| Modified Leimgruber-Batcho | Iron powder, Acetic Acid | Scalable for industrial production; improved yields over classical method. tsijournals.com | Efficient, large-scale synthesis of the core structure. |

| Palladium-Catalyzed C-H Fluorovinylation | Pd(OAc)₂, Z-Fluorovinyl Iodonium Salts | High regio- and stereoselectivity at the C-2 position; ligand-free conditions. nih.govresearchgate.net | Synthesis of C-3 functionalized derivatives for biological screening. |

| Palladium-Catalyzed Tandem Rearrangement | Pd₂(dba)₃, Xantphos | Construction of complex spiroindoline scaffolds with multiple stereocenters. acs.org | Creation of structurally unique analogues with potential pharmacological activity. |

| Microwave-Assisted Fischer Indole Synthesis | Ruthenium or Palladium catalysts | Accelerated reaction times and improved efficiency for the core indole synthesis. organic-chemistry.org | Rapid synthesis of diverse indole libraries for drug discovery. |

Emerging Biological Applications and Therapeutic Opportunities

The incorporation of a fluorine atom into the indole scaffold dramatically influences its physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. innospk.comnih.gov Consequently, this compound serves as a crucial building block in the development of new therapeutic agents across several disease areas.

Oncology: this compound is structurally related to 5-fluoro-2-oxindole, a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors. innospk.com This connection underscores the potential of the 5-fluoroindole (B109304) scaffold in designing new generations of kinase inhibitors for cancer therapy.

Anti-Diabetic Activity: Research into derivatives of the related compound, 5-fluoro-2-oxindole, has revealed potent α-glucosidase inhibitory activity. nih.gov α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by slowing the absorption of carbohydrates from the intestine. nih.govresearchgate.net In one study, several synthesized 5-fluoro-2-oxindole derivatives exhibited significantly greater inhibitory activity than the commercially available drug, acarbose, highlighting a promising therapeutic opportunity. nih.gov

The table below details the inhibitory concentrations (IC₅₀) of select 5-fluoro-2-oxindole derivatives against α-glucosidase.

| Compound | IC₅₀ (μM) | Comparison to Acarbose (IC₅₀ = 569.43 ± 43.72 μM) |

| 3d | 49.89 ± 1.16 | ~11 times more potent |

| 3f | 35.83 ± 0.98 | ~15 times more potent |

| 3i | 56.87 ± 0.42 | ~10 times more potent |

| Data sourced from a study on 5-fluoro-2-oxindole derivatives. nih.gov |

Antiviral Potential: The broader class of fluorinated indoles has demonstrated significant antiviral properties. For example, 5-fluoroindole-thiosemicarbazide derivatives have shown potent activity against Coxsackie B4 virus (CVB4), a pathogen linked to viral meningitis and myocarditis. nih.gov Other fluorinated indazoles, which share structural similarities, have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV treatment. nih.gov This suggests that derivatives of this compound could be valuable candidates for new antiviral drug discovery programs.

Antibacterial Applications: While direct studies on this compound are emerging, research on its non-fluorinated analog, 5-methylindole, provides a strong rationale for its investigation as an antibacterial agent. 5-methylindole has been shown to possess bactericidal activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and can potentiate the effects of aminoglycoside antibiotics. nih.gov Given that fluorination often enhances biological activity, this compound represents a compelling target for the development of novel antibacterial compounds.

Challenges and Future Perspectives in this compound Research

Despite its significant potential, research on this compound is not without its challenges. A primary hurdle lies in its synthesis, where achieving high yields, minimizing the formation of impurities such as di-fluorinated by-products, and ensuring scalability remain key areas of focus. tsijournals.com The development of robust and cost-effective catalytic systems is crucial to overcoming these synthetic obstacles. Furthermore, as with many fluorinated compounds, there is a broader need to understand their metabolic fate and environmental persistence to ensure the long-term viability and safety of any resulting therapeutics. st-andrews.ac.uk

The future of this compound research is bright and multifaceted. The unique attributes conferred by the fluorine atom will continue to make it a privileged scaffold in medicinal chemistry. innospk.com Future perspectives include:

Expansion of Therapeutic Targets: Leveraging its role as a versatile intermediate to synthesize novel derivatives targeting a wider range of diseases, including neurodegenerative and inflammatory conditions. nbinno.com

Advanced Catalysis: Continued innovation in catalytic methods, particularly in C-H activation and asymmetric synthesis, will enable more precise and efficient construction of complex molecules derived from this compound. rsc.orgdntb.gov.ua

Exploration of Intrinsic Activity: A deeper investigation into the inherent biological properties of this compound itself, particularly in the antibacterial domain, is warranted and could lead to the discovery of new lead compounds. nih.gov